Dimethyl Isosorbide mechanism of action in skin penetration
Dimethyl Isosorbide mechanism of action in skin penetration
An In-depth Technical Guide on the Core Mechanism of Action of Dimethyl Isosorbide in Skin Penetration
Audience: Researchers, scientists, and drug development professionals.
Abstract
Dimethyl Isosorbide (DMI) is a high-purity, bio-derived solvent and carrier widely utilized in cosmetic and pharmaceutical formulations to enhance the delivery of active ingredients. Its primary mechanism of action is not rooted in the disruption of the stratum corneum's lipid barrier, a common trait of many chemical penetration enhancers. Instead, DMI functions predominantly as a superior solvent that modulates the thermodynamic activity of the active ingredient and improves its partitioning into the skin. By maintaining the active in a solubilized state on the skin and within the upper epidermal layers, DMI can create an intracutaneous depot, leading to enhanced dermal delivery without significantly increasing transdermal permeation. This non-aggressive mechanism contributes to its favorable safety profile and low irritation potential. This guide provides a detailed examination of DMI's mechanisms, supported by quantitative data and experimental protocols.
Introduction to Dimethyl Isosorbide (DMI)
Dimethyl Isosorbide is a clear, colorless, and water-soluble liquid derived from isosorbide, which is sourced from glucose.[1] Its chemical stability across a broad pH range (3-10) and miscibility with water, alcohols, and many organic solvents make it a versatile ingredient in various formulations.[1][2]
Key Characteristics:
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INCI Name: Dimethyl Isosorbide[1]
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CAS Number: 5306-85-4[2]
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Primary Functions: Solvent, penetration enhancer, carrier for active ingredients.[1][3]
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Safety Profile: DMI is recognized for being non-irritating and gentle on the skin, offering a safe method to boost the efficacy of active ingredients without compromising the skin's barrier function.[4][5][6]
DMI is commonly incorporated into high-performance products requiring deeper penetration of actives, such as anti-aging serums, acne treatments, and skin brightening formulations.[1][7] It also improves the shelf stability of actives susceptible to degradation pathways like hydrolysis and transesterification.[2][4][7]
Core Mechanisms of Skin Penetration Enhancement
The efficacy of DMI as a penetration enhancer is attributed to a combination of physicochemical interactions with the formulation, the active ingredient, and the skin itself. The principal mechanisms are detailed below.
The Role of Solvency and Thermodynamic Activity
A fundamental principle of skin penetration is that only dissolved molecules can permeate the stratum corneum. The driving force for this permeation is the thermodynamic activity of the active, which is related to its concentration gradient between the vehicle and the skin.
This mechanism can be strategically advantageous for dermal targeting, where the goal is to concentrate an active within the epidermis and dermis while minimizing systemic absorption. By increasing the skin's reservoir capacity, DMI can create a so-called "intracutaneous depot" effect.[9]
Interaction with the Stratum Corneum (SC)
The stratum corneum's barrier function is primarily attributed to its "brick-and-mortar" structure, where corneocytes (bricks) are embedded in a continuous matrix of intercellular lipids (mortar). Many chemical enhancers function by disrupting the highly ordered lamellar structure of these lipids.
However, DMI operates via a non-disruptive mechanism. Differential scanning calorimetry (DSC) analysis of DMI-treated mouse skin revealed only a slight change in the phase transition temperature of the lipids.[8] This indicates that DMI does not significantly interrupt or fluidize the intercellular lipid packing.[8] Instead of altering the barrier's structure, DMI is believed to permeate into the stratum corneum and act as a solvent within the tissue, thereby increasing the solubility of the active ingredient in the skin itself. This enhances the skin/vehicle partition coefficient, favoring the movement of the active into the epidermis.
Prevention of Active Ingredient Recrystallization
Formulations often contain volatile solvents like ethanol. Upon application, these solvents can evaporate quickly, leading to a supersaturated concentration of the active ingredient on the skin's surface.[12] This supersaturation can result in the crystallization of the active, rendering it unavailable for penetration.[12]
DMI is a non-volatile solvent.[5] When included in a formulation, it remains on the skin, keeping the active ingredient fully dissolved and bioavailable.[2][5] This ensures that a stable concentration gradient is maintained for a longer duration, promoting sustained permeation into the skin.
Quantitative Analysis of DMI's Efficacy
The performance of DMI has been quantified in several studies, highlighting its ability to enhance efficacy and reduce irritation.
Table 1: Enhancement of Benzoyl Peroxide (BPO) Efficacy and Irritation Reduction
| Parameter | Formulation | Result | Source |
|---|---|---|---|
| Antibacterial Activity | 4% BPO wash with DMI vs. other BPO systems (up to 8.5%) | The 4% BPO with DMI formulation provided superior antibacterial activity against P. acnes. | [5] |
| Irritation (Laser Doppler) | BPO lotion with DMI vs. BPO lotion without DMI | A significant 19% reduction in irritation was observed with the DMI-containing lotion. | [5] |
| Irritation (Dermatologist Assessment) | 4% BPO leave-on cream with DMI | 90% of 100 investigators reported that typical BPO side effects (irritation, dryness) were non-existent or minimal. |[5] |
Table 2: Synergistic Effects of DMI with Other Enhancers
| Active Ingredient | Enhancer Combination | Skin Model | Key Finding | Source |
|---|
| Nifedipine | Propylene Glycol (PG), Oleic Acid (OA), and Dimethyl Isosorbide (DMI) | Hairless mouse skin | The ternary mixture yielded optimal flux and lag time, with flux values fourfold higher than required for an equivalent oral daily dose. |[13] |
Key Experimental Protocols
The evaluation of DMI's mechanism and efficacy relies on established methodologies in dermatological and pharmaceutical research.
In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells
IVPT is the gold standard for assessing the percutaneous absorption of topical products.[14][15][16]
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Objective: To measure the rate and extent of an active ingredient's permeation through a skin sample.
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Membrane: Excised human or animal skin (e.g., split-thickness human skin) is mounted between the donor and receptor chambers of the cell, with the stratum corneum facing the donor chamber.[8][9][17]
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Procedure:
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The receptor chamber is filled with a physiologically relevant fluid (e.g., phosphate-buffered saline), maintained at a constant temperature (approx. 32-37°C), and stirred continuously.
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A finite dose of the test formulation (containing DMI and the active) is applied to the skin surface in the donor chamber.
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At predetermined time intervals, aliquots are withdrawn from the receptor fluid and replaced with fresh fluid.
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The concentration of the active ingredient in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).
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Data Analysis: The cumulative amount of active permeated per unit area is plotted against time. The steady-state flux (Jss) and lag time (tL) are calculated from the linear portion of the curve.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material, providing insight into the physical state of the stratum corneum lipids.
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Objective: To determine if DMI alters the phase transition temperatures of SC lipids, which would indicate a disruptive interaction.
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Procedure:
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Samples of isolated stratum corneum are prepared, treated with the DMI-containing formulation or a control, and hydrated.
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The samples are hermetically sealed in aluminum pans.
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The pans are heated at a controlled rate in the DSC instrument.
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The heat flow into the sample is measured relative to a reference pan.
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Data Analysis: The resulting thermogram plots heat flow against temperature. Endothermic peaks correspond to the melting and phase transitions of the SC lipids. A significant shift in the peak transition temperatures in the DMI-treated sample compared to the control would indicate a fluidizing or disruptive effect on the lipid structure.[8]
Laser Doppler Flowmetry
This non-invasive technique is used to assess skin irritation by measuring changes in cutaneous blood flow.
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Objective: To quantify the reduction in irritation potential when DMI is included in a formulation with a known irritant (e.g., BPO).[5]
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Procedure:
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Test sites are demarcated on the volar forearms of human subjects.
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The test formulations (with and without DMI) and controls (e.g., sodium lauryl sulfate solution) are applied to the sites.
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After a set contact time, the formulations are removed.
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A laser Doppler scanner is used to measure the microcirculatory blood flow at each test site.
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Data Analysis: An increase in blood flow corresponds to vasodilation, an early sign of an inflammatory or irritant response (erythema). A statistically significant lower blood flow reading for the DMI-containing formulation compared to its control indicates a reduction in irritation.[5]
Conclusion
The mechanism of action of Dimethyl Isosorbide as a skin penetration enhancer is multifaceted and distinct from traditional, disruptive enhancers. Its primary role is that of a highly effective, non-volatile solvent and carrier. By modulating the thermodynamic activity of the active ingredient and preventing its recrystallization on the skin, DMI ensures a sustained and effective driving force for permeation. Crucially, it appears to enhance the solubility of actives within the stratum corneum itself without significantly altering the protective intercellular lipid structure. This non-disruptive pathway is key to its clinical benefit, allowing for enhanced dermal delivery and improved efficacy of active ingredients while maintaining an excellent safety and low-irritation profile. The ultimate performance of DMI is highly dependent on the specific formulation, highlighting the importance of optimizing the vehicle to leverage its unique properties for targeted dermal and transdermal applications.
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- 12. The influence of volatile solvents on transport across model membranes and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 15. In vitro skin permeation study: Significance and symbolism [wisdomlib.org]
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